molecular formula C24H20BrFN2O2 B5113434 {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone

{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone

Cat. No. B5113434
M. Wt: 467.3 g/mol
InChI Key: RKNSMRTYLBRMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone, also known as BFBM, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with hydrophobic regions of proteins and cell membranes. The fluorophore group in {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone allows for the detection of these interactions using fluorescence spectroscopy.
Biochemical and Physiological Effects:
{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone has been shown to have low toxicity in vitro, and it does not appear to have any significant effects on cell viability or proliferation (Zhu et al., 2018). However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone is its high selectivity for hydrophobic regions of proteins and cell membranes, which makes it a useful tool for studying protein conformational changes and imaging cancer cells. However, one limitation of this compound is its relatively low fluorescence quantum yield, which can make it difficult to detect in some experimental settings (Wang et al., 2019).

Future Directions

There are several future directions for research on {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone. One area of interest is the development of new synthetic methods for producing this compound, which could improve its yield and purity. Another area of interest is the optimization of experimental conditions for using {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone as a fluorescent probe, which could improve its sensitivity and selectivity. Additionally, more research is needed to fully understand the mechanism of action and potential applications of {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone in scientific research.
Conclusion:
In conclusion, {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. Its high selectivity for hydrophobic regions of proteins and cell membranes makes it a useful tool for studying protein conformational changes and imaging cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in future research.

Synthesis Methods

The synthesis of {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone involves the reaction of 4-bromo-3-fluoroaniline with 4-(4-carboxyphenyl)piperazine in the presence of a coupling agent, followed by the addition of phenylmagnesium bromide to form the final product. This method has been described in detail in a research article by Chen et al. (2017).

Scientific Research Applications

{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. This compound has been shown to bind specifically to the hydrophobic cavity of the protein, and the resulting fluorescence signal can be used to monitor changes in protein structure and function (Zhu et al., 2018). {4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone has also been studied for its potential use in imaging cancer cells, as it has been shown to selectively accumulate in tumor cells and emit a strong fluorescence signal (Wang et al., 2019).

properties

IUPAC Name

[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O2/c25-20-9-6-18(7-10-20)24(30)28-14-12-27(13-15-28)22-11-8-19(16-21(22)26)23(29)17-4-2-1-3-5-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNSMRTYLBRMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5935272

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.